Ac-Ala-Ser-Thr-Asp-AMC
Overview
Description
Ac-Ala-Ser-Thr-Asp-AMC is a peptide substrate that has gained attention in scientific research due to its unique properties. It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C26H33N5O11 . Its molecular weight is 591.6 g/mol.Scientific Research Applications
1. Conformational Analysis and N-Glycosylation
A study by (Ricart et al., 1983) focused on the structural requirements of the Asn-X-Thr(Ser) sequence for N-glycosylation of proteins. The conformational space of Ac-Asn-Ala-Thr-NH2 was explored, showing that the lowest energy conformers are bended structures, crucial for N-glycosylation.
2. Peptide Function in Oligosaccharyltransferase Assay
(Imperiali & Shannon, 1991) investigated peptides with the -Asn-Xaa-Thr/Ser- primary sequence, including Ac-Asn-Asp-Thr-NH2, in an oligosaccharyltransferase assay. They found that peptides with similar conformational properties in solution served as acceptors in the assay.
3. Metal Binding Properties
In a study by (Romero-Isart et al., 1998), peptides including Ac-Gly-Asp-His-Gly-Cys-Ser-Gly-Ala-Ser-Ser-Cys-Thr-His-Ala-Ser-NH2 were synthesized to study their metal binding properties, revealing significant findings for peptide-metal interactions.
Mechanism of Action
Target of Action
Ac-Ala-Ser-Thr-Asp-AMC is a versatile building block used in organic synthesis, as a reagent, or a specialty chemical . It has been shown to be an effective inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its targets, PDE3 and cyclic nucleotide PDEs, by inhibiting their activity . This inhibition results in an increase in the intracellular concentration of cyclic nucleotides, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of PDE3 and cyclic nucleotide PDEs by this compound affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s action on this pathway can lead to downstream effects on these processes .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDE3 and cyclic nucleotide PDEs . By inhibiting these enzymes, the compound can alter cellular signaling and potentially affect various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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